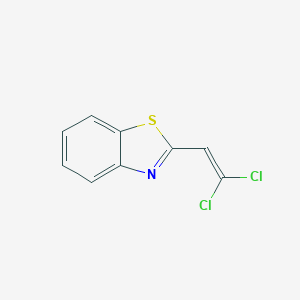

2-(2,2-Dichloroethenyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dichloroethenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLMQOVEVLRRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 2,2 Dichloroethenyl 1,3 Benzothiazole and Analogues

Established Synthetic Routes to 1,3-Benzothiazole Core Structures

The construction of the 1,3-benzothiazole ring system is a fundamental process in organic synthesis, with several established methods. These routes typically involve the formation of the thiazole (B1198619) ring fused to a pre-existing benzene (B151609) ring.

Condensation Reactions of 2-Aminothiophenol (B119425) with Carbonyl or Cyano Group-Containing Substances

The most prevalent and versatile method for synthesizing the 1,3-benzothiazole core is the condensation reaction of 2-aminothiophenol with various electrophilic partners. organic-chemistry.orgmdpi.com This approach allows for the direct installation of a substituent at the C2 position of the benzothiazole (B30560) ring.

Commonly used carbonyl-containing substances include aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comindexcopernicus.com The reaction with aldehydes, in particular, has been extensively studied and can be promoted by a wide array of catalysts. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to efficiently catalyze the condensation of 2-aminothiophenol with various aldehydes, affording excellent yields. organic-chemistry.orgmdpi.comchemicalbook.com Similarly, the reaction can be carried out with carboxylic acids, often under dehydrating conditions or with activating agents like polyphosphoric acid (PPA) or P₄S₁₀ under microwave irradiation. indexcopernicus.comekb.eg

The condensation is not limited to carbonyl compounds; substances containing a cyano group (nitriles) can also react with 2-aminothiophenol to yield 2-substituted benzothiazoles. mdpi.com For example, a copper-catalyzed method facilitates the condensation of 2-aminothiophenols with nitriles. mdpi.com Another approach involves the reaction with trifluoroacetonitrile (B1584977) (CF₃CN), generated in situ, to produce 2-trifluoromethyl benzothiazoles in good to excellent yields. rsc.org The mechanism generally involves an initial nucleophilic attack of the amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the thiol group and subsequent aromatization, often through oxidation. ekb.eg

| Catalyst System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temperature | Excellent yields, short reaction times | organic-chemistry.orgmdpi.comchemicalbook.com |

| Rice Husk Activated Carbon | Water | Room Temperature | Green catalyst, high yield | ekb.eg |

| ZnO Nanoparticles | Ethanol/Water | Reflux | Reusable catalyst | mdpi.com |

| Visible Light/Photocatalyst | - | Air Atmosphere | Metal-free, uses light energy | mdpi.com |

| Samarium Triflate | Water | Mild Conditions | Reusable, green solvent | organic-chemistry.org |

Cyclization Approaches for 1,3-Benzothiazole Formation

Beyond direct condensation, intramolecular cyclization reactions represent another major pathway to the benzothiazole nucleus. mdpi.com These methods often start with a pre-formed N-aryl thioamide or a related structure.

One of the classic methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline solution. mdpi.comnrochemistry.com This method is particularly effective for synthesizing specific isomers, as the cyclization occurs onto a carbon atom ortho to the anilido nitrogen. nrochemistry.com More modern approaches utilize different catalysts and conditions. For example, intramolecular C-S cross-coupling of ortho-iodothioanilides can be promoted by KOtBu with a catalytic amount of phenanthroline to give a wide variety of 2-substituted benzothiazoles in excellent yields. acs.org

Another significant cyclization strategy involves starting with ortho-halogenated anilines or related compounds. organic-chemistry.orgmdpi.com For instance, 2-substituted benzothiazoles can be synthesized from ortho-halothioureas using copper(I) or palladium(II) as catalysts. mdpi.com A metal-free approach involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted intramolecular cyclization of thioformanilides, which proceeds at room temperature with high yields. rsc.org This reaction is believed to occur via a sulfanyl (B85325) radical, followed by homolytic radical cyclization and aromatization. rsc.org

Green Chemistry Principles and Sustainable Methodologies in 1,3-Benzothiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for benzothiazole synthesis. organic-chemistry.orgjk-sci.com These "green" approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key strategies in green benzothiazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. organic-chemistry.orgalfa-chemistry.comtcichemicals.com For example, samarium triflate has been used as a reusable acid catalyst for the condensation of 2-aminothiophenols and aldehydes in water. organic-chemistry.org

Solvent-Free Conditions: Many reactions are now designed to proceed without a solvent, often with the aid of microwave irradiation. indexcopernicus.com The condensation of 2-aminothiophenol with fatty acids, catalyzed by P₄S₁₀, can be completed in minutes under solvent-free microwave conditions. mdpi.com

Use of Biocatalysts: Enzymes and whole-cell systems like baker's yeast can catalyze the formation of benzothiazoles under mild conditions, offering high selectivity and reducing the need for chemical catalysts. mdpi.com

Metal-Free Catalysis: To avoid the toxicity and cost associated with heavy metals, metal-free catalytic systems are being explored. organic-chemistry.orgrsc.org Carbon tetrabromide (CBr₄) has been reported as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles from thioamides under solvent- and metal-free conditions. rsc.org Another innovative approach uses a CO₂-alcohol system to generate alkyl carbonic acid in situ, which then catalyzes the condensation of 2-aminothiophenol and aldehydes under mild conditions. wikipedia.orgacs.org

| Green Principle | Methodology | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Green Solvent | Condensation | 2-Aminothiophenol, Aldehydes | Samarium triflate / Water | organic-chemistry.org |

| Solvent-Free | Condensation | 2-Aminothiophenol, Fatty Acids | P₄S₁₀ / Microwave | mdpi.com |

| Renewable Feedstock | Cyclization | 2-Aminothiophenols, CO₂ | Diethylsilane / DBN | mdpi.com |

| Metal-Free Catalysis | Cyclization | Thioamides, 2-Aminothiophenol | CBr₄ / Solvent-free | rsc.org |

| Energy Efficiency | Condensation | 2-Aminothiophenols, Aldehydes | Visible light / Air | mdpi.com |

Targeted Synthesis of 2-(2,2-Dichloroethenyl)-1,3-Benzothiazole

The synthesis of this compound requires a specific strategy to construct the dichloroethenyl (Cl₂C=CH-) group at the C2 position. While direct reports for this exact molecule are scarce in the surveyed literature, its synthesis can be plausibly achieved through established olefination reactions starting from a suitable precursor.

Precursor Synthesis and Reaction Optimization for Dichloroethenyl Moiety Introduction

The most logical precursor for introducing the 2,2-dichloroethenyl group is 2-formylbenzothiazole . This aldehyde can be synthesized via several routes. A common method involves the condensation of 2-aminothiophenol with an appropriate C2-synthon, such as glyoxylic acid or its derivatives, followed by decarboxylation or other modifications. Alternatively, oxidation of the readily available 2-methylbenzothiazole (B86508) using an appropriate oxidizing agent like selenium dioxide can yield 2-formylbenzothiazole.

Another potential precursor is 2-(trichloromethyl)benzothiazole . This compound can be prepared by the reaction of 2-aminothiophenol with chloral (B1216628) hydrate (B1144303) or trichloroacetic acid derivatives. acs.org Subsequent reaction of this precursor could potentially lead to the target molecule via elimination.

The synthesis of 2-formylbenzothiazole is a critical first step. Optimization of this step would involve selecting the most efficient and high-yielding method, whether through oxidation of 2-methylbenzothiazole or direct condensation, to ensure a good supply of the key intermediate for the subsequent olefination step.

Specific Reaction Conditions and Catalytic Systems for 2-(2,2-Dichloroethenyl) Formation

With 2-formylbenzothiazole as the precursor, the formation of the 2,2-dichloroethenyl group can be achieved using olefination reactions that generate a dichloromethylene species.

A highly relevant method is a variation of the Wittig reaction , such as the Appel reaction or the Corey-Fuchs reaction . organic-chemistry.orgorganic-chemistry.org

Appel-type Reaction: This reaction typically converts alcohols to alkyl halides but can be adapted for aldehydes. The reaction of 2-formylbenzothiazole with triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) would be a direct route. organic-chemistry.orgwikipedia.org The PPh₃ reacts with CCl₄ to form a phosphorus ylide (Ph₃P=CCl₂) or a related reactive species. This species then reacts with the aldehyde functionality of 2-formylbenzothiazole to form the C=C double bond, yielding this compound and triphenylphosphine oxide as a byproduct. rsc.orgwikipedia.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or acetonitrile.

Corey-Fuchs-type Reaction: Although classically used to make alkynes from aldehydes via a dibromoalkene intermediate, the first step of the Corey-Fuchs reaction is the synthesis of a 1,1-dihaloalkene. jk-sci.comalfa-chemistry.comtcichemicals.comwikipedia.org By analogy, reacting 2-formylbenzothiazole with carbon tetrabromide (CBr₄) and triphenylphosphine would generate the corresponding 2-(2,2-dibromoethenyl)-1,3-benzothiazole. A similar reaction using CCl₄ and PPh₃ would be expected to yield the desired dichloro-analogue. The reaction involves the in-situ formation of a dichloromethylenephosphorane which then undergoes a Wittig-type olefination with the aldehyde.

An alternative, though likely more complex, route could involve the partial reduction or controlled elimination from 2-(trichloromethyl)benzothiazole . acs.org This might be achieved using a reducing agent like a metal (e.g., zinc) or a phosphine (B1218219) in a controlled manner to eliminate a single chlorine atom and form the double bond. However, controlling the reaction to prevent over-reduction or other side reactions could be challenging.

Advanced Derivatization Strategies for 2-Substituted 1,3-Benzothiazoles and Hybrid Molecules

Advanced derivatization of the 1,3-benzothiazole system is a cornerstone for the development of new therapeutic agents and functional materials. These strategies focus on the functionalization at the 2-position of the thiazole ring, modification of the benzene ring, and the creation of hybrid molecules that combine the benzothiazole nucleus with other pharmacologically relevant scaffolds.

Functionalization at the 2-Position of the 1,3-Benzothiazole Nucleus

The C2 position of the 1,3-benzothiazole ring is a primary site for chemical modification due to its reactivity. wikipedia.org A multitude of synthetic methods have been developed to introduce a wide array of substituents at this position, significantly expanding the chemical space of benzothiazole derivatives. mdpi.com

One of the most common and versatile methods for the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.commdpi.com This approach allows for the introduction of diverse alkyl and aryl groups at the 2-position. For instance, the reaction with aldehydes or their derivatives, often catalyzed by acids or oxidizing agents, yields 2-aryl- or 2-alkylbenzothiazoles. mdpi.commdpi.com Guo and colleagues reported an efficient synthesis using H₂O₂/HCl as a catalyst, which works well for both electron-donating and electron-withdrawing substituents on the aldehyde. mdpi.com Similarly, ketones can be used to produce 2,2-disubstituted benzothiazolines, which can be subsequently oxidized to the corresponding 2-substituted benzothiazoles. mdpi.com

Carboxylic acids and their derivatives, such as acyl chlorides, are also valuable starting materials for 2-position functionalization. researchgate.net The condensation of 2-aminothiophenol with carboxylic acids can be promoted by coupling agents or conducted under high-temperature conditions. indexcopernicus.comekb.eg A solvent-free approach reacting 2-aminothiophenol with benzoyl chlorides at room temperature has been shown to be a rapid and efficient method. researchgate.net For example, the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride under microwave irradiation leads to the formation of 2-(chloromethyl)-1,3-benzothiazole, a versatile intermediate for further derivatization. chemicalbook.com

The introduction of heteroatoms at the 2-position is another important strategy. 2-Aminobenzothiazoles and 2-mercaptobenzothiazoles are key building blocks that can be further functionalized. nih.gov For example, the amino group of 2-aminobenzothiazole (B30445) can be acylated or used in coupling reactions to introduce a variety of substituents. mdpi.com The thiol group of 2-mercaptobenzothiazole (B37678) can be S-alkylated or S-arylated to generate thioether derivatives. nih.gov

Below is a table summarizing various synthetic methods for functionalizing the 2-position of the benzothiazole nucleus.

| Starting Material (with 2-aminothiophenol) | Reagent/Catalyst | Product Type | Reference(s) |

| Aldehydes | H₂O₂/HCl | 2-Aryl/Alkyl-benzothiazoles | mdpi.com |

| Ketones | Reflux | 2,2-Disubstituted-benzothiazolines | mdpi.com |

| Carboxylic Acids | PPSE | 2-Substituted-benzothiazoles | indexcopernicus.com |

| Acyl Chlorides | Solvent-free, rt | 2-Aryl-benzothiazoles | researchgate.net |

| 2-Chloroacetyl chloride | Microwave | 2-(Chloromethyl)-1,3-benzothiazole | chemicalbook.com |

Modifications on the Benzothiazole Benzene Ring

While functionalization at the 2-position is common, modifications on the fused benzene ring offer another avenue for creating structural diversity and modulating the electronic properties of the benzothiazole core. mdpi.com These modifications can be achieved through various synthetic strategies, including electrophilic aromatic substitution and modern cross-coupling reactions.

Substituents on the benzene ring of the starting aniline (B41778) precursor are carried through the cyclization reaction to form the benzothiazole. For example, using substituted 2-aminothiophenols allows for the synthesis of benzothiazoles with functional groups at the 4-, 5-, 6-, or 7-positions. organic-chemistry.org Electron-withdrawing groups like nitro (NO₂) and halogens (Cl, F) have been incorporated into the benzothiazole ring to synthesize compounds with specific biological activities. nih.gov

Direct C-H functionalization of the benzothiazole benzene ring is a more advanced and atom-economical approach. researchgate.net For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system, at the C4, C5, C6, and C7 positions. nih.govacs.orgdiva-portal.org These borylated intermediates can then undergo further transformations, such as Suzuki cross-coupling reactions, to introduce a wide range of substituents. nih.govacs.org This methodology provides a powerful tool for accessing previously difficult-to-synthesize substituted benzothiazoles. nih.govacs.org

The following table highlights different approaches for modifying the benzothiazole benzene ring.

| Strategy | Method | Position(s) Functionalized | Resulting Functionality | Reference(s) |

| Pre-functionalization | Use of substituted 2-aminothiophenols | 4, 5, 6, 7 | Various (e.g., NO₂, Cl, F) | nih.govorganic-chemistry.org |

| C-H Functionalization | Ir-catalyzed C-H borylation | 4, 5, 6, 7 | Boryl groups for further coupling | nih.govacs.orgdiva-portal.org |

| Electrophilic Aromatic Substitution | Harsh conditions | C4 and C7 | Various electrophilic substituents | nih.govdiva-portal.org |

Synthesis of Novel Hybrid Scaffolds Incorporating 1,3-Benzothiazole

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The 1,3-benzothiazole nucleus is an excellent candidate for this approach, and numerous hybrid molecules incorporating this scaffold have been synthesized. mdpi.com These hybrids often exhibit enhanced biological activity or a broader spectrum of action compared to the individual components.

One common strategy involves linking the benzothiazole moiety to other heterocyclic rings known for their biological relevance. For example, benzothiazole-profen hybrid amides have been synthesized by coupling 2-aminobenzothiazole with various profens using DCC as a coupling agent. mdpi.com Hybrid compounds containing benzothiazole and pyrazole (B372694) moieties have also been reported. nih.gov

The synthesis of benzothiazole-triazole hybrids is another area of active research. These compounds can be prepared through multi-step sequences, often involving the functionalization of a 2-mercaptobenzothiazole derivative followed by cyclization to form the triazole ring. nih.gov Similarly, benzothiazole-thiadiazole hybrids have been developed as potential kinase inhibitors. nih.gov These are often synthesized by reacting a chloroacetamide derivative of benzothiazole with a substituted thiadiazole-2-thiol. nih.gov The synthesis of benzothiazole hybrids with cyanothiouracil has also been reported. nih.govresearchgate.net

The table below provides examples of novel hybrid scaffolds incorporating the 1,3-benzothiazole nucleus.

| Hybrid Scaffold | Synthetic Approach | Linker | Biological Target/Application | Reference(s) |

| Benzothiazole-Profen | DCC-mediated amide coupling | Amide | Anti-inflammatory | mdpi.com |

| Benzothiazole-Pyrazole | Multi-step synthesis | - | Anticonvulsant | nih.gov |

| Benzothiazole-Triazole | Multi-step synthesis | Thioether | Antimicrobial | rsc.org |

| Benzothiazole-Thiadiazole | Nucleophilic substitution | Thioether | Kinase inhibitors (VEGFR-2, BRAF) | nih.gov |

| Benzothiazole-Cyanothiouracil | Multi-step synthesis | Thioether | VEGFR-2 inhibitors | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization in 1,3 Benzothiazole Research

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Benzothiazole (B30560) CompoundsNo GC-MS analysis methods or findings have been published specifically for 2-(2,2-dichloroethenyl)-1,3-benzothiazole.

Due to the absence of research on this specific compound, the generation of data tables and detailed research findings is not feasible. To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on "this compound," no information from related benzothiazole derivatives can be substituted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of benzothiazole compounds in complex mixtures such as wastewater and environmental samples. researchgate.netual.es Its high sensitivity and selectivity allow for the detection and quantification of these compounds at very low concentrations, often in the nanogram-per-liter (ng/L) range. researchgate.netnih.gov The coupling of liquid chromatography with tandem mass spectrometry is particularly advantageous for analyzing polar and thermolabile compounds, which can be challenging to analyze by other methods like gas chromatography. ual.es

In LC-MS/MS analysis of benzothiazoles, a triple quadrupole (QqQ) mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netmac-mod.com This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. The choice of ionization source is critical; electrospray ionization (ESI) is frequently employed and can be operated in either positive or negative ion mode, depending on the specific chemical properties of the benzothiazole derivative. nih.gov For instance, compounds like benzothiazole and 2-methylbenzothiazole (B86508) are typically detected in positive ion mode, while 2-hydroxybenzothiazole (B105590) and 2-mercaptobenzothiazole (B37678) are determined in negative ion mode. nih.gov This dual-mode approach may sometimes require two separate analytical runs to cover a diverse range of benzothiazole analytes within a single sample. nih.gov

For the analysis of complex samples like urban or industrial wastewater, matrix effects such as ion suppression can be a significant challenge. ual.esnih.gov To overcome this, strategies like matrix-matched calibration or the standard addition method are often recommended to ensure accurate quantification. nih.gov

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of benzothiazole derivatives. While specific transition data for this compound is not detailed in the cited literature, the methodology is directly applicable.

Table 1: Illustrative LC-MS/MS Parameters for Benzothiazole Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | ACE 3 C8 (50 x 2.1 mm) | mac-mod.com |

| Mobile Phase A | 0.1% formic acid in H₂O | mac-mod.com |

| Mobile Phase B | 0.1% formic acid in MeCN | mac-mod.com |

| Flow Rate | 0.12 mL/min | mac-mod.com |

| Injection Volume | 5 µL | mac-mod.com |

| Mass Spectrometry | ||

| Instrument | Sciex API 2000 LC-MS/MS | mac-mod.com |

| Ionization Source | TurboIonSpray (ESI) | mac-mod.com |

| Ionization Mode | Positive & Negative MRM | mac-mod.com |

| Ion Spray Voltage | ± 4200V | mac-mod.com |

| Ion Source Temp. | 120°C | mac-mod.com |

| MRM Transitions (m/z) | ||

| Benzothiazole | 136 > 109 (Quantifier) 136 > 65 (Confirmatory) | mac-mod.com |

| 2-Methylbenzothiazole | 150 > 109 (Quantifier) 150 > 65 (Confirmatory) | mac-mod.com |

Advanced Extraction and Sample Preparation Techniques for Benzothiazole Compounds in Research Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of benzothiazole compounds, especially when they are present at trace levels in complex matrices like sewage sludge or industrial effluents. nih.gov The primary goals of extraction and sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the analytical instrument. Several advanced techniques have been developed and optimized for this purpose.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is the most commonly employed technique for extracting benzothiazole compounds from aqueous samples, including municipal and industrial wastewater. researchgate.net It is favored for its efficiency, versatility, and ability to handle larger sample volumes, leading to lower detection limits. nih.gov

The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are retained on the sorbent while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. The choice of sorbent is crucial for achieving high recovery rates. For the broad range of polarities exhibited by benzothiazole derivatives, polymeric sorbents based on divinylbenzene-N-vinylpyrrolidone are frequently used. nih.gov These sorbents allow for reversed-phase interactions. nih.gov In some methods, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are used to enhance selectivity, particularly for separating acidic or basic interferences from the target analytes. nih.gov

Research has demonstrated that SPE, followed by LC-MS/MS analysis, can achieve method limits of detection (MLDs) for various benzothiazoles in the range of 0.1 to 58 ng/L in ultrapure water and 2 to 322 ng/L in more complex secondary wastewater. nih.gov

Table 2: Overview of SPE Methods for Benzothiazole Extraction

| Parameter | Description | Reference |

| Application | Determination of benzothiazoles in municipal wastewater. | nih.gov |

| Sorbent Type | Polymeric sorbent. | nih.gov |

| Elution Solvent | Not specified, but suitable for LC-MS analysis. | nih.gov |

| Post-Extraction Analysis | LC-MS with electrospray ionization (ESI). | nih.gov |

| Quantification Limits | 20 to 200 ng/L in treated wastewater. | nih.gov |

| Application | Simultaneous determination of benzotriazoles and benzothiazoles. | nih.gov |

| Sorbent Type | Mixed-mode SPE cartridge (MAX) with quaternary amine groups. | nih.gov |

| Elution Solvent | Methanol–acetone 7:3 (v/v). | nih.gov |

| Post-Extraction Analysis | LC-MS/MS. | nih.gov |

| Quantification Limits | 0.002–0.29 ng/mL in surface, urban, and industrial wastewater. | nih.gov |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a fundamental and versatile separation technique used to isolate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com This method is valuable for its simplicity and speed, requiring minimal specialized equipment. phenomenex.com

In the context of benzothiazole research, LLE can be applied to partition target compounds from an aqueous phase into an organic solvent. researchgate.net The efficiency of the extraction depends on the partition coefficient of the analyte, the pH of the aqueous phase (which can alter the charge state and solubility of ionizable benzothiazoles), and the choice of organic solvent. While SPE is more common for environmental water analysis, LLE remains a powerful tool, particularly in synthetic chemistry for purifying reaction products or for extracting analytes from certain sample matrices where SPE may be less effective. researchgate.netphenomenex.comyoutube.com The technique is a cornerstone of organic chemistry for separating compounds based on their chemical properties, such as acidity or basicity, by performing reactive extractions. youtube.com

Ultrasound-Assisted Solvent Extraction (UASE) in Benzothiazole Research

Ultrasound-Assisted Solvent Extraction (UASE), also known as sonication, is an efficient method for extracting organic compounds from solid and semi-solid matrices. researchgate.net This technique utilizes the energy of ultrasound waves (typically in the 20-100 kHz range) to enhance the extraction process. google.com The acoustic cavitation created by the ultrasound generates high-energy micro-environments that disrupt the sample matrix, increase the surface area of contact between the sample and the solvent, and accelerate the mass transfer of the analytes into the solvent. google.com

UASE offers several advantages, including reduced extraction times, lower solvent consumption, and often improved extraction yields compared to conventional methods. kjscollege.com In benzothiazole research, UASE is particularly useful for extracting target compounds from solid samples like soil, sediment, or sewage sludge. researchgate.net Furthermore, ultrasound irradiation has been successfully employed as a green chemistry tool to accelerate the synthesis of 2-substituted benzothiazoles, demonstrating its effectiveness in processes involving these compounds. kjscollege.comnih.gov The use of ultrasound can significantly shorten reaction times and improve yields, often under solvent-free conditions, making the process more environmentally benign. kjscollege.com

Structure Activity Relationship Sar Studies and Rational Design of 2 2,2 Dichloroethenyl 1,3 Benzothiazole Analogues

Elucidation of Crucial Pharmacophoric Features Essential for Biological Activity in 1,3-Benzothiazole Derivatives

The 1,3-benzothiazole scaffold is a key pharmacophore found in a wide array of biologically active compounds. nih.govbenthamscience.com Its unique structural and electronic properties make it a versatile building block in drug design. nih.govpharmacyjournal.in The biological activities of benzothiazole (B30560) derivatives are highly dependent on the nature and position of their substituents. researchgate.net

Key pharmacophoric features often include:

The Benzothiazole Nucleus: This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural element for activity. benthamscience.com The electron-rich nature of the heteroatoms, nitrogen and sulfur, plays a significant role in molecular interactions. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. researchgate.net Substituents on the benzothiazole ring or at the C-2 position can introduce additional hydrogen bond donor or acceptor sites.

Hydrophobic and Aromatic Features: The benzene part of the benzothiazole ring provides a hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with biological macromolecules. researchgate.net

Substituent Positions: The most favorable positions for substitution on the benzothiazole skeleton to influence biological activity are typically the C-2, C-5, and C-6 positions. benthamscience.comresearchgate.net

A pharmacophore model for certain benzothiazole derivatives highlights the importance of hydrogen-bond acceptors, hydrophobic regions, and aromatic rings in defining their biological activity. researchgate.net

Impact of Substitutions on the Dichloroethenyl Moiety on Biological Potency and Selectivity

Future studies could explore replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with bioisosteric groups to modulate the electronic and lipophilic properties, which in turn could fine-tune the biological potency and selectivity.

Influence of Substituents at Positions C-2, C-4, C-5, C-6, and C-7 of the Benzothiazole Ring on Biological Activity

The biological activity of benzothiazole derivatives can be significantly modulated by the introduction of various substituents on the benzene ring. researchgate.netnih.gov The position and electronic nature of these substituents are key factors.

C-2 Position: The C-2 position is the most commonly substituted and is considered a critical determinant of biological activity. nih.govbenthamscience.comresearchgate.net A wide variety of functional groups, from simple chemical functions to more complex heterocyclic systems, have been introduced at this position to generate diverse pharmacological effects. researchgate.net For instance, 2-aryl-benzothiazoles have shown potential as anticancer agents and radioactive amyloid imaging agents. rsc.org The introduction of a phenyl or substituted phenyl group at the C-2 position has been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

C-4 Position: Substitution at the C-4 position can also influence biological activity. For example, in a series of anti-inflammatory 2-amino-benzothiazole derivatives, the introduction of electron-withdrawing groups like Cl, OCH3, and NO2 at position C-4 showed a significant increase in anti-inflammatory activity. rsc.org

C-5 Position: The C-5 position is another favorable site for substitution. researchgate.net In some instances, a methoxy (B1213986) group at the C-5 position of the benzothiazole ring was found to reduce binding potency and biological activity, possibly by affecting the compound's conformation. rsc.org

C-6 Position: The C-6 position is frequently highlighted as a key position for substitution to enhance biological activity. benthamscience.comnih.gov The presence of a nitro or cyano group at the C-6 position has been found to increase antiproliferative activity. nih.gov In another study, the replacement of a cationic amidine fragment at the C-6 position with an ammonium (B1175870) group led to an increase in antitumor activity against other types of tumor cells. nih.gov The introduction of electron-donor substituents at the C-6 position in the benzothiazole fragment, combined with electron-acceptor substituents in an aniline (B41778) phenyl ring of a different part of the molecule, resulted in the highest antitumor effect in a series of 2-hydrazinobenzothiazoles. nih.gov

C-7 Position: The introduction of a chloro group at the C-7 position in a 2-aminobenzothiazole (B30445) derivative resulted in a compound with promising activity against non-small-cell lung cancer cell lines. rsc.org

The following table summarizes the observed effects of substituents at different positions on the benzothiazole ring.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| C-2 | Phenyl, Substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |

| C-4 | Electron-withdrawing (e.g., Cl, OCH3, NO2) | Increased anti-inflammatory activity | rsc.org |

| C-5 | Methoxy | Reduced binding potency and biological activity | rsc.org |

| C-6 | Nitro, Cyano | Increased antiproliferative activity | nih.gov |

| C-6 | Electron-donating | Enhanced antitumor effect (in specific series) | nih.gov |

| C-7 | Chloro | Promising activity against non-small-cell lung cancer | rsc.org |

Conformational Analysis and Stereochemical Considerations in Benzothiazole SAR

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is critical for its interaction with a biological target. While specific conformational analyses for 2-(2,2-dichloroethenyl)-1,3-benzothiazole were not found in the reviewed literature, the general principles of conformational analysis are highly relevant to its SAR.

The flexibility or rigidity of the molecule, determined by rotatable bonds, will dictate the accessible conformations. The dichloroethenyl group at C-2 introduces a degree of conformational flexibility around the bond connecting it to the benzothiazole ring. The preferred conformation for binding to a biological target is likely to be the one that minimizes steric hindrance and optimizes interactions with the active site.

For other heterocyclic systems, such as 1,4-benzodiazepine-2-ones, the importance of stereochemistry has been highlighted, with studies focusing on the most stable conformers. arxiv.org It is known that different conformations of a molecule can lead to different interactions and binding profiles with enzymes. rsc.org Therefore, understanding the conformational preferences of this compound and its analogues is an important aspect of its SAR that warrants further investigation, potentially through computational modeling techniques.

Exploration of Bioisosteric Replacements in 1,3-Benzothiazole Scaffolds

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov This approach can be applied to both the substituents and the core scaffold of a molecule. nih.govresearchgate.net

For the 1,3-benzothiazole scaffold, various bioisosteric replacements can be considered. For example, the benzothiazole ring itself could potentially be replaced by other bicyclic aromatic systems that maintain a similar spatial arrangement of key interaction points. The goal of such a "scaffold hop" would be to discover novel chemical series with improved properties. nih.govchemrxiv.org

More commonly, bioisosteric replacements are applied to the substituents on the benzothiazole ring. For instance, a halogen atom like chlorine could be replaced by a trifluoromethyl group (CF3) or a cyano group (CN), which are of similar size but have different electronic properties. cambridgemedchemconsulting.com Similarly, a hydroxyl group (-OH) could be replaced by an amino group (-NH2) or a thiol group (-SH).

The following table provides examples of classical bioisosteric replacements that could be explored in the rational design of novel 1,3-benzothiazole analogues.

| Original Group | Potential Bioisosteres | Reference |

| -H | -D, -F | cambridgemedchemconsulting.com |

| -Cl | -Br, -CF3, -CN, -SH, PH2 | cambridgemedchemconsulting.com |

| -CH3 | -NH2, -OH, -F, -Cl | cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl | cambridgemedchemconsulting.com |

| -O- | -S-, -NH-, -CH2- | cambridgemedchemconsulting.com |

| -C= | -N= | cambridgemedchemconsulting.com |

The application of bioisosteric replacement strategies to this compound could lead to the discovery of new analogues with enhanced biological profiles.

Computational Chemistry and Molecular Modeling of 2 2,2 Dichloroethenyl 1,3 Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity of Benzothiazoles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels of a molecule, which in turn dictate its structure, stability, and reactivity. scirp.orgresearchgate.net For benzothiazole (B30560) derivatives, these calculations provide a theoretical framework to interpret their biological and chemical behavior. researchgate.netcore.ac.uk

Density Functional Theory (DFT) has become one of the most popular and effective quantum chemical methods for studying molecular systems, offering a favorable balance between computational cost and accuracy. scirp.orgnih.gov DFT is used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov In the context of benzothiazole research, DFT is widely applied to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental infrared and Raman spectra, and explore electronic properties. researchgate.netcore.ac.ukmdpi.com

Researchers commonly use functionals like Becke's three-parameter exchange function with the Lee–Yang–Parr correlation functional (B3LYP) combined with basis sets such as 6-31G or 6-311G to perform these calculations. scirp.orgnih.govmdpi.comresearchgate.net Such studies on benzothiazole derivatives have been used to:

Analyze Molecular Geometry: Determine bond lengths, bond angles, and dihedral angles of the optimized ground state structure. researchgate.netmdpi.com

Predict Reactivity: Use Molecular Electrostatic Potential (MEP) maps to identify nucleophilic and electrophilic sites on the molecule, which are crucial for understanding how the molecule interacts with other reagents or biological receptors. scirp.org

Determine Thermodynamic Properties: Calculate parameters like heat of formation, entropy, and zero-point energy. scirp.orgnih.gov

Investigate Charge Distribution: Employ Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular charge transfer (ICT), which can be correlated with the molecule's stability and electronic properties. scirp.orgcore.ac.uknih.gov

The table below summarizes typical parameters used in DFT studies of benzothiazole derivatives.

| Parameter | Typical Methodology | Information Gained | References |

| Geometry Optimization | B3LYP/6-311G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. | mdpi.com |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Simulated IR and Raman spectra for comparison with experimental data. | researchgate.netcore.ac.uk |

| Electronic Properties | TD-DFT, B3LYP/6-31G(d,p) | Excitation energies, oscillator strengths, HOMO-LUMO energy gap. | researchgate.networldscientific.com |

| Reactivity Analysis | B3LYP/6-31+G(d,p) for MEP and NBO | Identification of reactive sites, analysis of hyperconjugative interactions and stability. | scirp.org |

This table is interactive. Click on the headers to sort.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. mdpi.com A small energy gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy level. mdpi.com

While DFT is highly accurate, for larger systems or high-throughput screening, semi-empirical methods like PM6 (Parameterization Method 6) offer a faster alternative. semichem.com PM6 is an NDDO-based (Neglect of Diatomic Differential Overlap) method that is parameterized using experimental and high-level computational data to provide a good balance of speed and accuracy for a wide range of molecules, including those with transition metals. semichem.comnih.gov These methods are well-suited for calculating electronic properties such as ionization potentials, dipole moments, and heats of formation, and for performing initial geometry optimizations before more rigorous calculations. semichem.comresearchgate.net

The HOMO-LUMO energy gap is a descriptor frequently used in computational studies of benzothiazoles to correlate structure with activity. nih.govmdpi.comresearchgate.net

| Benzothiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(phenylamino)-benzothiazole | -5.74 | -1.03 | 4.71 | mdpi.com |

| 2-((4-chlorophenyl)amino)-benzothiazole | -5.84 | -1.22 | 4.62 | mdpi.com |

| 2-((4-methoxyphenyl)amino)-benzothiazole | -5.57 | -0.93 | 4.64 | mdpi.com |

| 4,7-di(thiophen-2-yl)benzothiadiazole (2d) | -5.12 | -2.65 | 2.47 | mdpi.com |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | -5.24 | -2.96 | 2.28 | mdpi.com |

This table is interactive and presents example data for different benzothiazole derivatives to illustrate the concept.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. wjarr.com This method is central to structure-based drug design, as it helps to elucidate the binding mechanism of potential drug candidates at the molecular level. biointerfaceresearch.com For benzothiazole derivatives, docking studies are crucial for predicting their interaction with various biological targets, such as enzymes implicated in cancer, microbial infections, or inflammatory diseases. biointerfaceresearch.comnih.govnih.gov

Molecular docking simulations predict how a ligand, such as a derivative of 2-(2,2-dichloroethenyl)-1,3-benzothiazole, fits into the active site or an allosteric site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. wjarr.comwhba1990.org A lower (more negative) docking score generally indicates a more favorable binding affinity. wjarr.com

Software such as AutoDock and Molegro Virtual Docker are commonly used for these simulations. wjarr.comnih.govmdpi.com Studies on various benzothiazole derivatives have successfully predicted their binding to a range of targets, including:

Dihydropteroate Synthase (DHPS): An enzyme essential for folate synthesis in bacteria, making it a target for antimicrobial agents. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): Such as ERK2 and p38α, which are important targets in cancer and inflammation research. nih.gov

GABA Receptors: Targeted for developing anticonvulsant agents. wjarr.com

BCL-2 Family Proteins: Key regulators of apoptosis, targeted in cancer therapy. researchgate.net

The following table provides examples of benzothiazole derivatives and their predicted binding affinities to various protein targets.

| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) or Finding | Reference |

| Benzothiazole-thiazolidinone hybrid (Compound 5b) | CYP450 3A4 | -8.634 (More potent than standard Ketoconazole) | researchgate.net |

| Benzothiazole derivatives (SDZ series) | GABA-A Receptor (1OHV) | Scores ranging from -104.23 to -121.56 (MolDock Score) | wjarr.com |

| Benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives | Dihydrofolate Reductase (DHFR) | Docking studies were performed to evaluate binding. | mdpi.com |

| Benzothiazole-pyrazolone derivative (Compound 16b) | Dihydropteroate Synthase (DHPS) | Showed strong binding interactions within the PABA pocket, consistent with potent enzyme inhibition (IC50 = 7.85 µg/mL). | nih.gov |

| An allosteric inhibitor with a benzothiazole moiety | ERK2 and p38α MAPK | Bound to the allosteric sites of both kinases, but in distinct manners, providing a basis for designing selective inhibitors. | nih.gov |

This table is interactive. Click on the headers to sort.

Beyond predicting binding affinity, a crucial output of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the receptor. nih.gov These non-covalent interactions are responsible for the stability of the protein-ligand complex. Key interactions analyzed include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). They are often critical for ligand recognition and binding specificity. wjarr.com

Hydrophobic Interactions: These occur between nonpolar groups of the ligand and nonpolar residues of the protein's binding pocket, driven by the displacement of water molecules.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Pi-Pi Stacking and Pi-Cation Interactions: Involving aromatic rings, which are present in the benzothiazole core.

For example, in a study of benzothiazole derivatives targeting the DHPS enzyme, potent compounds were found to form arene-H interactions with the Lys220 residue within the enzyme's active site. nih.gov Similarly, docking of anticonvulsant benzothiazoles into the GABA receptor showed multiple hydrogen bond interactions with key amino acids like N-Glu109 and N-Asn110. wjarr.com Analyzing these specific interactions provides a rational basis for modifying the ligand's structure to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chula.ac.thnih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. scholars.direct Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. elsevierpure.com

For benzothiazole derivatives, QSAR studies have been employed to develop models that predict their anticancer, antimicrobial, or other pharmacological activities. nih.govchula.ac.th The process typically involves:

Data Set Collection: Assembling a series of benzothiazole compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. scholars.directchula.ac.th

Model Generation: Using statistical methods, most commonly multiple linear regression (MLR), to generate an equation that relates a combination of descriptors to the biological activity. chula.ac.thelsevierpure.com

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation, q²) and external validation techniques (using a test set of compounds not included in model generation). scholars.directchula.ac.th

A study on benzothiazole derivatives for anticancer activity used Group-based QSAR (G-QSAR) to identify that the presence of hydrophobic groups at one position (R1) and specific electronic properties at another (R2) were key to potentiating activity. chula.ac.th Another QSAR study on benzimidazole (B57391) derivatives, a related heterocycle, found that anthelmintic activity was correlated with the dipole moment, HOMO energy, and the most negative atomic charge. scholars.direct

The general form of a QSAR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients determined by the regression analysis.

| QSAR Model Example (Anticancer Benzothiazoles) | Details | Reference |

| Statistical Method | Group-based QSAR (G-QSAR) with Multiple Linear Regression (MLR) | chula.ac.th |

| Model Equation Example | pIC50 = 0.23 * (R1-XcompDipole) + 0.05 * (R2-XAAverageHydrophilicity) - 0.12 * (R1-Oxygens Count) + 4.5 | chula.ac.th |

| Key Statistical Parameters | r² = 0.74 (coefficient of determination), q² = 0.62 (cross-validated r²), pred_r² = 0.71 (predictive ability for external test set) | chula.ac.th |

| Interpretation | The model suggests that anticancer activity is influenced by the dipole moment and oxygen count of the R1 substituent and the hydrophilicity of the R2 substituent. | chula.ac.th |

This table presents a representative example of a QSAR model for benzothiazole derivatives to illustrate the concept.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties, which can be quantified by molecular descriptors.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the general methodology applied to other biologically active benzothiazole derivatives provides a clear framework for how such models could be developed. For instance, QSAR studies on various benzothiazole series with anticancer, antimicrobial, or anthelmintic activities have been successfully conducted. mdpi.comallsubjectjournal.comnih.gov

The development of a predictive QSAR model for this compound would involve the following key steps:

Data Set Preparation: A dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity) would be compiled. This dataset would ideally include this compound and a series of structurally related analogs.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Geometrical descriptors, surface area, volume, etc.

Physicochemical descriptors: LogP, polarizability, etc.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity.

A hypothetical QSAR study on a series of antimicrobial benzothiazoles, including this compound, might identify key descriptors influencing activity. For example, descriptors related to hydrophobicity, electronic properties (like the energy of the highest occupied molecular orbital, HOMO, or lowest unoccupied molecular orbital, LUMO), and steric parameters could be found to be significant. A study on 2-(4-aminophenyl)benzothiazoles, for instance, successfully used constitutional, geometrical, topological, and electronic descriptors to build robust QSAR models. scispace.com

Table 1: Examples of Molecular Descriptors Used in Benzothiazole QSAR Studies

| Descriptor Category | Example Descriptors | Potential Relevance for this compound |

| Topological | Balaban J index, Kier & Hall connectivity indices | Describes the branching and connectivity of the molecular structure. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the reactivity and interaction potential of the molecule. The dichloroethenyl group significantly impacts electronic distribution. |

| Geometrical | Molecular surface area, molecular volume | Influences how the molecule fits into a biological target's active site. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |

The resulting QSAR model, once validated, could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Feature Selection and Model Validation in Benzothiazole QSAR Studies

The development of a robust and predictive QSAR model is critically dependent on two key processes: feature selection and rigorous model validation. nih.gov

Feature Selection: Given that thousands of molecular descriptors can be calculated for a single molecule, it is crucial to select a subset of the most relevant descriptors to include in the final QSAR model. nih.gov This process, known as feature selection, helps to avoid overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. nih.gov Common feature selection methods include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to evolve a population of models and select the fittest one.

Recursive Feature Elimination: The model is built recursively, and at each step, the least important descriptor is removed.

In QSAR studies of benzothiazole derivatives, various feature selection techniques have been employed to identify the most critical molecular properties for their biological activity. mdpi.comallsubjectjournal.com

Model Validation: Once a QSAR model is built, its predictive power and robustness must be thoroughly validated. basicmedicalkey.com Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. basicmedicalkey.comnih.gov The key validation techniques include:

Internal Validation: This is typically performed using the training set of compounds.

Leave-One-Out (LOO) Cross-Validation (q²): A model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for each compound in the training set. A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and new QSAR models are built. A significant drop in the model's performance for the scrambled data confirms that the original model is not due to chance. mdpi.com

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model development is assessed.

Predictive r² (r²_pred): The correlation between the predicted and observed activities for the test set compounds is calculated. A high r²_pred value (typically > 0.6) indicates good external predictive power. uniroma1.it

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |

| q² | Cross-validated coefficient of determination (internal validation) | > 0.5 |

| r²_pred | Predictive r² for the external test set (external validation) | > 0.6 |

The application of these rigorous feature selection and validation techniques is essential for developing a meaningful and predictive QSAR model for this compound and its analogs.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, binding mechanisms, and the stability of ligand-protein interactions. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The dichloroethenyl group introduces a degree of flexibility. MD simulations can explore the different possible conformations of the molecule in various environments (e.g., in water or a lipid bilayer) to identify the most stable and biologically relevant shapes.

Analyze Binding to a Biological Target: If a potential protein target for this compound is identified (e.g., an enzyme or receptor), MD simulations can be used to study the binding process in detail. This involves docking the molecule into the active site of the protein and then running an MD simulation to observe the stability of the complex.

Assess Binding Stability: Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, can be used to assess the stability of the binding pose over time. nih.gov A stable binding is indicated by low and converging RMSD values.

Identify Key Interactions: MD simulations can reveal the specific amino acid residues in the protein that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. This information is invaluable for understanding the basis of molecular recognition and for designing modifications to the ligand to improve binding affinity.

While specific MD simulation studies on this compound are not prominent in the literature, studies on other benzothiazole derivatives have demonstrated the utility of this approach. For example, MD simulations have been used to investigate the binding of benzothiazole-based inhibitors to enzymes like acetylcholinesterase, providing insights into their mechanism of action. nih.govacs.org

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Aspect | Information Gained | Relevance to Drug Design |

| Conformational Analysis | Identification of low-energy conformations in different environments. | Understanding the bioactive conformation required for target interaction. |

| Ligand-Protein Docking & Simulation | Elucidation of the binding mode and key interacting residues. | Guiding structure-based drug design to enhance binding affinity and selectivity. |

| RMSD Analysis | Assessment of the stability of the ligand within the binding site. | Predicting the residence time and durability of the inhibitory effect. |

| Interaction Energy Calculations | Quantification of the contribution of different residues to the binding energy. | Identifying "hot spots" for interaction that can be targeted for modification. |

Mechanistic Investigations of Biological Activities of 2 2,2 Dichloroethenyl 1,3 Benzothiazole Derivatives

Anti-Microbial Activity Mechanisms

Benzothiazole (B30560) derivatives exhibit a broad spectrum of antimicrobial activities through diverse mechanisms of action. These compounds can disrupt critical bacterial enzymes and cellular structures, leading to the inhibition of growth and cell death. The antimicrobial efficacy of this class of compounds is often attributed to their ability to interact with multiple cellular targets. mdpi.com

Inhibition of Bacterial Cell Wall Synthesis Enzymes (e.g., MurB)

A key mechanism for the antibacterial action of certain benzothiazole derivatives is the inhibition of enzymes essential for bacterial cell wall synthesis. The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a critical player in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The inhibition of MurB disrupts this pathway, compromising the structural integrity of the cell wall and leading to bacterial cell death.

Research has shown that specific benzothiazole derivatives can effectively target this enzyme. For example, a study involving antipyrine-containing 6-substituted benzothiazole-based azo dyes identified a compound, designated 4b, which features a chloro group at the 5th position of the benzothiazole ring. This particular derivative demonstrated antibacterial activity equipotent to the standard drug streptomycin against pathogens such as Salmonella typhimurium and Klebsiella pneumoniae, highlighting the potential of this scaffold in targeting MurB. nih.gov

Interference with DNA Replication and DNA Gyrase Activity

Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents because they are essential for maintaining DNA topology during replication, transcription, and repair. nih.gov Benzothiazole derivatives have been developed as potent ATP-competitive inhibitors that target the ATPase sites located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.gov

By binding to this ATP-binding pocket, these inhibitors prevent the energy-dependent DNA supercoiling and decatenation activities of the enzymes, which ultimately halts DNA replication and leads to bacterial death. nih.gov The mode of action for this class of inhibitors has been confirmed through the elucidation of the crystal structure of a benzothiazole-type inhibitor in a complex with E. coli GyrB. nih.govscispace.com This structural insight provides a solid foundation for the structure-based design and optimization of novel benzothiazole inhibitors targeting these essential bacterial enzymes. scispace.com Research has led to the development of benzothiazole-based inhibitors with potent, nanomolar-level inhibition of DNA gyrase from Escherichia coli and improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. scispace.com

Disruption of Cellular Permeability and Membrane Integrity

The ability of benzothiazole derivatives to disrupt the cell membrane is another significant aspect of their antimicrobial activity. This mechanism involves altering the permeability of the cellular membrane, leading to the leakage of essential intracellular components such as DNA and proteins.

Studies investigating the antifungal properties of benzothiazole compounds have demonstrated that active derivatives can induce such leakage from fungal cells, including Aspergillus niger. mdpi.com This disruption of membrane integrity compromises the cell's ability to maintain its internal environment, resulting in cell death. This mechanism is not exclusive to fungi; compromising membrane integrity is a recognized antibacterial strategy, suggesting a broader role for this mechanism in the antimicrobial profile of benzothiazole derivatives.

Inhibition of Dihydrofolate Reductase (DHFR) in Microbial Pathogens

Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. nih.gov Consequently, DHFR has been a long-standing target for antimicrobial drugs. wikipedia.orgrjpbr.com

Benzothiazole derivatives have been identified as potential inhibitors of this enzyme. Research has indicated that these compounds can target DHFR in microbial pathogens, including the Plasmodium species responsible for malaria. mdpi.com By inhibiting DHFR, these compounds disrupt the folate synthesis pathway, depriving the pathogen of the necessary building blocks for DNA synthesis and cellular replication, thereby exerting their antimicrobial effect. nih.gov

Inhibition of Dialkylglycine Decarboxylase

Dialkylglycine decarboxylase is another bacterial enzyme target that has been explored for the development of novel antibacterial agents. Certain benzothiazole derivatives have shown inhibitory activity against this enzyme.

Specifically, Schiff base-containing benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Compounds from this series demonstrated significant activity against Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.4–0.8 μg/ml, which compares favorably to the standard drug ciprofloxacin (B1669076). Structure-activity relationship (SAR) studies of these compounds revealed that the presence of a diethylamino group on the benzylidene ring enhanced their antibacterial potency. nih.gov

Anti-Cancer Activity Mechanisms

In addition to their antimicrobial effects, benzothiazole derivatives are recognized for their potent anti-cancer activities, which are mediated through a variety of complex mechanisms. These compounds can induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways that are often dysregulated in cancer cells.

Studies on 2-substituted benzothiazoles in breast cancer cell lines have provided significant insights into their anti-neoplastic effects. These derivatives have been shown to significantly inhibit the growth of breast cancer cells by inducing cell cycle arrest in the sub-G1 phase and disrupting the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov Furthermore, these compounds can increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov

At the molecular level, these benzothiazole derivatives modulate key proteins and signaling pathways involved in cancer progression. They have been found to decrease the protein levels of the epidermal growth factor receptor (EGFR) and downregulate the expression of downstream signaling molecules such as JAK, STAT3, ERK, AKT, and mTOR. nih.gov Concurrently, they promote apoptosis by increasing the transcription of the pro-apoptotic gene Bax. nih.gov This multi-pronged attack on cancer cell survival pathways underscores the therapeutic potential of benzothiazole derivatives as novel anti-cancer agents. nih.govnih.gov

Table of Research Findings on Benzothiazole Derivatives

| Biological Activity | Mechanism of Action | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| Anti-Microbial | Inhibition of MurB | S. typhimurium, K. pneumoniae | A chloro-substituted benzothiazole derivative showed activity comparable to streptomycin. nih.gov |

| Anti-Microbial | DNA Gyrase Inhibition | E. coli, S. aureus | Derivatives act as ATP-competitive inhibitors of the GyrB subunit. nih.govscispace.com |

| Anti-Microbial | Disruption of Membrane Integrity | A. niger | Active compounds induced leakage of intracellular DNA and proteins. mdpi.com |

| Anti-Microbial | DHFR Inhibition | Plasmodium sp. | Benzothiazole scaffold identified as a potential inhibitor of microbial DHFR. mdpi.com |

| Anti-Microbial | Dialkylglycine Decarboxylase Inhibition | K. pneumoniae | Schiff base derivatives showed potent activity with MIC values as low as 0.4 μg/ml. nih.gov |

| Anti-Cancer | Apoptosis Induction & Signaling Pathway Modulation | Breast Cancer Cells (MCF-7, MDA-MB-231) | Compounds induced sub-G1 cell cycle arrest and downregulated EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways. nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through the intrinsic mitochondrial pathway. This process is characterized by a series of molecular events that lead to the controlled demise of the cancerous cells.

One of the key mechanisms involves the regulation of the Bcl-2 family of proteins. For instance, treatment with a novel benzothiazole derivative, YLT322, resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 in human hepatocellular carcinoma (HepG2) cells. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

The released cytochrome c then activates a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, the activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with benzothiazole derivatives. nih.gov The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov

Furthermore, some benzothiazole compounds have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to the activation of the tumor suppressor protein p53. researchgate.net The activation of p53 can, in turn, promote apoptosis by upregulating the expression of pro-apoptotic genes.

Inhibition of Key Kinases (e.g., VEGFR-2, ATR Kinase, DYRK1A/CLK1/CLK4/Haspin)

The anticancer activity of benzothiazole derivatives is also attributed to their ability to inhibit various protein kinases that are crucial for cancer cell survival, proliferation, and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzothiazole hybrids have been identified as potent inhibitors of VEGFR-2. For example, a series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione showed significant VEGFR-2 inhibitory activity, with compound 4a exhibiting an IC50 value of 91 nM. nih.govnih.gov

ATR Kinase Inhibition: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. Benzothiazole and chromone derivatives have been investigated as potential ATR kinase inhibitors. mdpi.com By inhibiting ATR, these compounds can sensitize cancer cells to chemotherapy and radiation.

DYRK1A/CLK1/CLK4/Haspin Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing, a process that is often dysregulated in cancer. Haspin is another kinase that plays a role in cell division. Certain 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors targeting DYRK1A, CLK1, CLK4, and haspin, demonstrating potential as anticancer agents. nih.govdntb.gov.ua

| Compound/Derivative Class | Target Kinase | IC50 | Reference |

| 2-Aminobenzothiazole hybrid 4a | VEGFR-2 | 91 nM | nih.govnih.gov |

| 5-hydroxybenzothiophene derivative 16b | DYRK1A | 353.3 nM | nih.gov |

| 5-hydroxybenzothiophene derivative 16b | CLK1 | 163 nM | nih.gov |

| 5-hydroxybenzothiophene derivative 16b | CLK4 | 11 nM | nih.gov |

| 5-hydroxybenzothiophene derivative 16b | Haspin | 125.7 nM | nih.gov |

DNA Intercalation and Replication Inhibition

Some benzothiazole derivatives exert their cytotoxic effects by directly interacting with DNA, thereby interfering with essential cellular processes like DNA replication and transcription. Benzothiazole-based compounds have been developed as bacterial DNA gyrase and topoisomerase IV inhibitors, which are enzymes crucial for maintaining DNA topology during replication. nih.gov While these are bacterial targets, the principle of DNA interaction is relevant. The benzothiazole core can engage in interactions within the enzyme's binding site, contributing to the inhibition of its function. nih.gov This interference with DNA replication ultimately leads to cell death.

Modulation of AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics and has been implicated in carcinogenesis. Interestingly, benzothiazoles have been identified as a new class of AhR agonists. scispace.com The interaction of benzothiazole derivatives with the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This interaction and subsequent downstream signaling may contribute to the anticancer activity of these compounds, although the precise mechanisms are still under investigation. nottingham.ac.uk The activation of the AhR pathway by these compounds can influence various cellular processes, including cell growth and differentiation.

| Derivative Class | Cell Line | Cell Cycle Phase Arrest | Reference |

| 2-Aminobenzothiazole hybrids | MCF-7 | S phase, G1/S phase | nih.gov |

| Dichloromethane (B109758) Fraction From Toddalia asiatica | HT-29 | G2/M phase | frontiersin.org |

| Benzimidazole (B57391) derivatives | A549, MDA-MB-231, SKOV3 | G1, S, and G2 phases | mdpi.com |

Enzyme Inhibition Mechanisms (Beyond Anti-Microbial/Anti-Cancer)

Inhibition of Human Carbonic Anhydrases (hCA-I, hCA-II)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications. While direct inhibition data for 2-(2,2-dichloroethenyl)-1,3-benzothiazole is not available, related sulfonamide derivatives are well-known inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). nih.govbeilstein-journals.org The inhibitory activity of these compounds is typically attributed to the sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The benzothiazole moiety can influence the binding affinity and selectivity of the inhibitor for different CA isoforms.

| Compound Class | Target Enzyme | Ki (Inhibition Constant) | Reference |

| Azobenzene-4-sulfonamides | hCA-II | 25–65 nM | beilstein-journals.org |

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific mechanistic investigations of the biological activities for the compound “this compound” across the outlined targets.

The search results yielded extensive research on the broader class of benzothiazole derivatives , demonstrating their potential as inhibitors of various enzymes and as antioxidant agents. However, none of the available resources specifically identify or provide data for the 2-(2,2-dichloroethenyl) substituted variant.